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molecular formula C9H5ClN2O3 B3065633 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 54563-42-7

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B3065633
M. Wt: 224.6 g/mol
InChI Key: WVJHVGUQIGITRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03943141

Procedure details

1,4-Dihydro-7-hydroxy-4-oxo-1,8-naphthyridine-3-carboxylic acid (10 g) and phosphoryl chloride (20 ml) were stirred and heated at 100° for 2.5 hours. The mixture was cooled and poured into iced water (800 ml). The solid was filtered off and crystallised from dimethylformamide, m.p. 271°-273° (87 %).
Name
1,4-Dihydro-7-hydroxy-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[N:11]=[C:10]2[C:5]([C:6](=[O:15])[C:7]([C:12]([OH:14])=[O:13])=[CH:8][NH:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:18])=O>O>[Cl:18][C:2]1[N:11]=[C:10]2[C:5]([C:6](=[O:15])[C:7]([C:12]([OH:14])=[O:13])=[CH:8][NH:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
1,4-Dihydro-7-hydroxy-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C2C(C(=CNC2=N1)C(=O)O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
crystallised from dimethylformamide, m.p. 271°-273° (87 %)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(C(=CNC2=N1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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